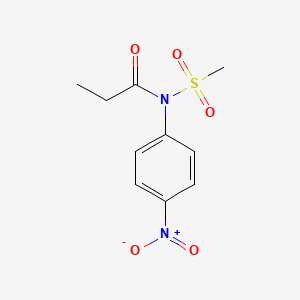![molecular formula C14H11NO3 B14603085 2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid CAS No. 60027-78-3](/img/structure/B14603085.png)
2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid is an organic compound characterized by a unique structure that includes a benzoic acid moiety linked to a cyclohexa-2,5-dien-1-ylidene group through an amino-methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid typically involves the reaction of 4-oxocyclohexa-2,5-dien-1-ylidene derivatives with aminobenzoic acid under specific conditions. One common method involves the use of catalytic amounts of trifluoromethanesulfonic acid to facilitate the nucleophilic addition of the amino group to the cyclohexa-2,5-dien-1-ylidene moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-ylidene moiety to a cyclohexadiene structure.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include quinone derivatives, reduced cyclohexadiene compounds, and substituted amino-benzoic acid derivatives.
Scientific Research Applications
2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-{[(4-Hydroxyphenyl)(4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoic acid: This compound shares a similar structure but includes a hydroxyphenyl group, which may alter its chemical properties and biological activities.
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas: These compounds have a similar cyclohexa-2,5-dien-1-ylidene moiety but differ in their functional groups, leading to different reactivity and applications.
Uniqueness
2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
60027-78-3 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H11NO3/c16-11-7-5-10(6-8-11)9-15-13-4-2-1-3-12(13)14(17)18/h1-9,16H,(H,17,18) |
InChI Key |
CTXUXIXKISGSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


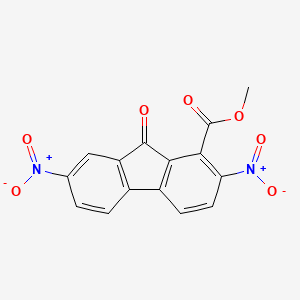
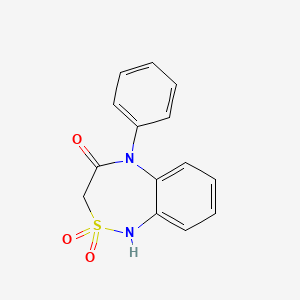




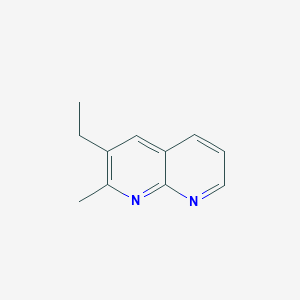

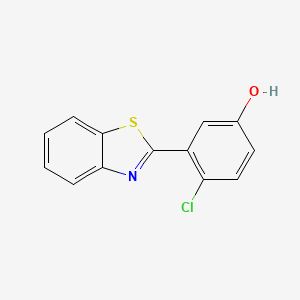
![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)
![[8-(hexadecanoyloxymethyl)-6,7-dihydroxy-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B14603082.png)
